molecular formula C15H13N7O4S B2584335 N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396886-67-1

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2584335
CAS No.: 1396886-67-1
M. Wt: 387.37
InChI Key: GCIAIQJPCCJQAT-UHFFFAOYSA-N
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Description

N-(4-(2-(Methylamino)-2-oxoethyl)thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted at position 4 with a 2-(methylamino)-2-oxoethyl group and at position 2 with an oxazole-4-carboxamide moiety. The oxazole ring is further functionalized at position 2 with a pyrazine-2-carboxamido group. This structure integrates multiple pharmacophores:

  • Thiazole: Known for antimicrobial, anticancer, and kinase-inhibitory properties .
  • Oxazole: Enhances metabolic stability and hydrogen-bonding capacity .
  • Pyrazine: Contributes to π-π stacking interactions and solubility modulation .
  • Methylamino-oxoethyl: Potentially improves bioavailability by influencing solubility and transporter interactions (e.g., P-gp modulation) .

Properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7O4S/c1-16-11(23)4-8-7-27-15(19-8)22-13(25)10-6-26-14(20-10)21-12(24)9-5-17-2-3-18-9/h2-3,5-7H,4H2,1H3,(H,16,23)(H,19,22,25)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIAIQJPCCJQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and specific case studies that highlight its therapeutic potential.

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 382.43 g/mol
  • CAS Number : [insert CAS number if available]

Structure

The structure of the compound features multiple functional groups, including thiazole, pyrazine, and oxazole rings, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have investigated the antimicrobial potential of oxazole derivatives, including compounds structurally related to our target compound. For instance, a review highlighted the effectiveness of oxazole derivatives against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/ml)Target Organism
111.6Candida albicans
120.8Candida tropicalis
1520S. aureus
1618E. coli

Anticancer Activity

The compound's structural components suggest potential anticancer properties. A study focused on thiazole and oxazole derivatives demonstrated their ability to inhibit cancer cell proliferation through various pathways . The mechanisms often involve the modulation of signaling pathways critical for cell growth and survival.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Disruption of Cell Signaling : It could interfere with signaling pathways that regulate cell proliferation and apoptosis.

Study on Antimicrobial Properties

In a comparative study, researchers synthesized a series of oxazole derivatives and tested their antimicrobial effects against several pathogens. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .

Table 2: Inhibition Zones of Synthesized Oxazole Derivatives

CompoundInhibition Zone (mm)Target Organism
22a12E. coli
22b11S. aureus
Ofloxacin17-

Study on Anticancer Effects

Another study explored the anticancer activity of thiazole-containing compounds, revealing that they could induce apoptosis in cancer cell lines . These findings suggest that similar mechanisms might be applicable to our target compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity Reference
Target Compound C₁₇H₁₆N₆O₄S₂ 440.48 Thiazole, oxazole, pyrazine carboxamide Hypothesized kinase inhibition -
Compound 4 (P-gp inhibitor) C₂₇H₂₅BrClN₅O₂ 582.94 Thiazole, piperazine, bromophenyl ↑ Paclitaxel bioavailability by 56–106.6%
11c (pyridazine-thiazole) C₁₄H₁₀ClN₅O₂S 355.78 Thiazole, pyridazine, chlorophenyl Unspecified anticancer activity
7b (thiazole-carboxamide) C₁₈H₁₄N₄O₂S₂ 382.46 Thiazole, phenyl, hydrazino IC₅₀ = 1.61 µg/mL (HepG-2 cells)
Compound C₁₄H₁₂N₆O₂S 344.35 Thiazole, pyrazine carboxamide, pyridinyl Structural analog; target unknown

Key Observations:

Bioavailability Enhancement: Compound 4 () shares a thiazole-acetamide backbone with the target compound. Its piperazine and bromophenyl groups enhance P-gp inhibition, increasing paclitaxel bioavailability. The target’s methylamino-oxoethyl group may similarly modulate transporter interactions .

Anticancer Activity : Compound 7b () demonstrates potent activity against HepG-2 cells (IC₅₀ = 1.61 µg/mL), attributed to its thiazole-hydrazine scaffold. The target’s pyrazine and oxazole groups could amplify cytotoxicity via multitarget mechanisms .

Structural Complexity : Urea derivatives in (e.g., 1f, MW 766.67) show higher molecular weights and piperazine-thiazole motifs, suggesting divergent synthetic challenges compared to the target compound .

Key Observations:

Synthetic Complexity : The target compound’s oxazole-pyrazine-thiazole architecture likely requires multistep coupling reactions, akin to ’s triazole-thiazole synthesis (34% yield) .

Thermal Stability : High melting points in analogs (e.g., 295°C for 11c) suggest that the target compound may exhibit similar stability due to aromatic stacking and hydrogen bonding .

Q & A

Basic: What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of thiazole and oxazole rings, followed by sequential coupling with pyrazine and methylamino groups. Key steps include:

  • Amidation and Cyclization : Use coupling agents like EDCI·HCl and HOBt for amide bond formation between thiazole and oxazole intermediates .
  • Solvent and Temperature Control : Optimize yields by using anhydrous DMF at 60°C for 18 hours during carboxamide formation .
  • Purification : Employ column chromatography (e.g., n-hexane/ethyl acetate gradients) or preparative TLC to isolate intermediates .
    Optimization Tips : Monitor reactions via TLC and adjust stoichiometry (e.g., 1.1 eq of Lawesson’s reagent for thioamide formation) to reduce side products .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm structural integrity, focusing on characteristic peaks for thiazole (δ 7.2–7.8 ppm) and oxazole (δ 8.1–8.5 ppm) protons .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS, ensuring m/z matches theoretical values (e.g., [M+H]+^+ at 450.1) .

Advanced: How can structure-activity relationship (SAR) studies evaluate the impact of modifying pyrazine or oxazole moieties?

Methodological Answer:

  • Analog Synthesis : Replace pyrazine with morpholine or trimethoxybenzamide groups to test electronic effects on bioactivity .
  • Functional Group Substitution : Introduce electron-withdrawing groups (e.g., -NO2_2) to the oxazole ring and compare IC50_{50} values in enzyme inhibition assays .
  • Comparative Bioassays : Screen analogs against kinase targets (e.g., EGFR) to identify critical hydrogen-bonding interactions mediated by the carboxamide group .

Advanced: What strategies resolve contradictions in biological activity data across assay systems?

Methodological Answer:

  • Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (>99% purity required for reliable data) .
  • Assay Condition Optimization : Test activity under varied pH (6.5–7.5) and ionic strength to identify confounding factors .
  • Orthogonal Assays : Confirm results using complementary methods (e.g., SPR for binding affinity vs. cell-based viability assays) .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability Testing : Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hours and monitor degradation via LC-MS, focusing on cleavage of the methylamino group .
  • Metabolic Stability : Use liver microsomes to quantify CYP450-mediated oxidation of the thiazole ring, with NADPH cofactors to simulate in vivo conditions .
  • Light and Temperature Sensitivity : Store samples under accelerated conditions (40°C, 75% RH) and analyze photodegradation products using UV-Vis spectroscopy .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics Simulations : Predict binding modes to target proteins (e.g., kinases) and identify steric clashes with hydrophobic pockets .
  • ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP (<3 for improved solubility) and BBB permeability .
  • Docking Studies : Compare interactions of analogs with ATP-binding sites to prioritize compounds with lower binding free energies (ΔG < -9 kcal/mol) .

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